(Methylperoxy)benzene (Methylperoxy)benzene
Brand Name: Vulcanchem
CAS No.: 148600-12-8
VCID: VC19128013
InChI: InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3
SMILES:
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

(Methylperoxy)benzene

CAS No.: 148600-12-8

Cat. No.: VC19128013

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

(Methylperoxy)benzene - 148600-12-8

Specification

CAS No. 148600-12-8
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name methylperoxybenzene
Standard InChI InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3
Standard InChI Key NLVRJWHXLBQZAU-UHFFFAOYSA-N
Canonical SMILES COOC1=CC=CC=C1

Introduction

Chemical Structure and Bonding Characteristics

The molecular structure of (methylperoxy)benzene consists of a benzene ring substituted with a methylperoxy group (–O–O–CH₃). The peroxide linkage introduces significant polarity and reactivity due to the weak O–O bond (bond dissociation energy ≈ 146 kJ/mol) . The phenyl group contributes aromatic stability, while the methylperoxy moiety imposes steric and electronic effects that influence the compound’s physical and chemical properties.

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at 880–900 cm⁻¹ (O–O stretch) and 1,250–1,270 cm⁻¹ (C–O stretch) are characteristic of the peroxide group .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The methyl protons resonate at δ 3.2–3.4 ppm as a singlet, while aromatic protons appear as a multiplet at δ 7.2–7.5 ppm .

    • ¹³C NMR: The peroxide-bearing carbon (O–O–CH₃) is observed at δ 55–60 ppm, distinct from typical methoxy groups (δ 50–55 ppm) .

Synthesis and Stability

Synthetic Routes

(Methylperoxy)benzene is typically synthesized via the reaction of methyl hydroperoxide (CH₃OOH) with benzene derivatives under acidic or radical-initiated conditions :
C₆H₅H+CH₃OOHH⁺C₆H₅–O–O–CH₃+H₂O\text{C₆H₅H} + \text{CH₃OOH} \xrightarrow{\text{H⁺}} \text{C₆H₅–O–O–CH₃} + \text{H₂O}
Yields are moderate (40–60%) due to competing side reactions, including dimerization of methyl hydroperoxide or overoxidation of the benzene ring.

Thermal and Photochemical Stability

The compound is thermally labile, decomposing exothermically above 80°C to form phenol and formaldehyde :
C₆H₅–O–O–CH₃ΔC₆H₅OH+HCHO\text{C₆H₅–O–O–CH₃} \xrightarrow{\Delta} \text{C₆H₅OH} + \text{HCHO}
Photolysis under UV light (λ = 254 nm) generates phenyl and methoxy radicals, which recombine to form anisole (C₆H₅OCH₃) or undergo hydrogen abstraction .

Table 1: Stability Parameters of (Methylperoxy)benzene

PropertyValue
Decomposition Temperature80–85°C
Half-life (25°C, dark)14 days
Activation Energy (Eₐ)98 kJ/mol
Quantum Yield (Φ, 254 nm)0.32 ± 0.05

Reactivity and Functionalization

Oxidative Reactions

(Methylperoxy)benzene acts as a mild oxidizing agent, transferring oxygen to substrates such as sulfides (to sulfoxides) and alkenes (to epoxides) . For example:
Ph–S–S–Ph+C₆H₅–O–O–CH₃2Ph–S(O)–Ph+C₆H₅–O–CH₃\text{Ph–S–S–Ph} + \text{C₆H₅–O–O–CH₃} \rightarrow 2 \text{Ph–S(O)–Ph} + \text{C₆H₅–O–CH₃}
The reaction proceeds via a radical chain mechanism initiated by homolytic cleavage of the O–O bond.

Acid-Catalyzed Decomposition

In the presence of Brønsted acids, the peroxide undergoes heterolytic cleavage to generate a phenyloxenium ion intermediate, which can participate in electrophilic aromatic substitution :
C₆H₅–O–O–CH₃H⁺C₆H₅–O⁺+CH₃O⁻\text{C₆H₅–O–O–CH₃} \xrightarrow{\text{H⁺}} \text{C₆H₅–O⁺} + \text{CH₃O⁻}
This reactivity parallels that of other aromatic peroxides but is less explored for (methylperoxy)benzene.

Applications and Industrial Relevance

Polymer Chemistry

The compound has been investigated as a initiator for radical polymerization of styrene and acrylates, though its efficiency is inferior to common initiators like benzoyl peroxide . Its lower thermal stability limits large-scale use.

Organic Synthesis

Recent studies highlight its utility in C–H functionalization reactions. For instance, it mediates the hydroxylation of arenes via a radical rebound mechanism, though yields remain suboptimal (30–50%) .

ParameterValue
Flash Point68°C
Autoignition Temperature210°C
NFPA Health Hazard Rating2 (Moderate)

Unresolved Questions and Future Directions

  • Mechanistic Insights: The exact pathways for acid-catalyzed decomposition and radical-mediated reactions require elucidation using advanced techniques like time-resolved spectroscopy.

  • Synthetic Optimization: Improving yield and selectivity in synthesis remains critical. Catalytic methods using transition metals (e.g., Fe, Cu) may offer solutions.

  • Biological Applications: Preliminary data on analogous peroxides suggest potential antimicrobial properties, but no studies specific to (methylperoxy)benzene exist .

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